4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

Beschreibung

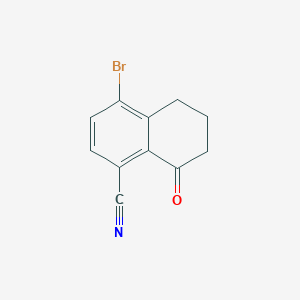

4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a bicyclic organic compound featuring a partially hydrogenated naphthalene core substituted with a bromine atom at position 4, a ketone group at position 8, and a nitrile group at position 1.

Eigenschaften

Molekularformel |

C11H8BrNO |

|---|---|

Molekulargewicht |

250.09 g/mol |

IUPAC-Name |

4-bromo-8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H8BrNO/c12-9-5-4-7(6-13)11-8(9)2-1-3-10(11)14/h4-5H,1-3H2 |

InChI-Schlüssel |

MNKRYLXSUFWKHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)C#N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-Brom-8-oxo-5,6,7,8-Tetrahydronaphthalin-1-carbonitril hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und als Baustein in der organischen Synthese verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung wird fortgesetzt, um sein Potenzial als pharmazeutisches Mittel aufgrund seiner einzigartigen chemischen Struktur zu untersuchen.

Wissenschaftliche Forschungsanwendungen

4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Wirkmechanismus

Der Mechanismus, durch den 4-Brom-8-oxo-5,6,7,8-Tetrahydronaphthalin-1-carbonitril seine Wirkungen entfaltet, erfolgt hauptsächlich durch seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Bromatom und die Carbonitrilgruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität zu verschiedenen biologischen Molekülen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents and core frameworks:

Compound A : 4-(3-Bromo-1-benzothiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

- Core Structure: Hexahydroquinoline fused with a benzothiophene ring.

- Substituents : Bromine on the benzothiophene (position 3), methyl groups (positions 2,7,7), ketone (position 5), and nitrile (position 3).

- Key Differences: The quinoline-benzothiophene hybrid framework contrasts with the tetrahydronaphthalene core of the target compound. The bromine’s position on a heterocyclic ring may alter electronic properties and steric hindrance compared to the naphthalene-based bromine.

Compound B : 2-Amino-5,6,7,8-tetrahydro-1-naphthalenecarbonitrile

- Core Structure : Tetrahydronaphthalene.

- Substituents: Amino group (position 2) and nitrile (position 1).

- Key Differences: The absence of bromine and ketone groups reduces electrophilic reactivity.

Compound C : 2-Amino-3-nitro-4-phenyl-5,6,7,8-tetrahydronaphthalene-1-carbonitrile

- Core Structure : Tetrahydronaphthalene.

- Substituents: Amino (position 2), nitro (position 3), phenyl (position 4), and nitrile (position 1).

- Key Differences: The nitro group is a strong electron-withdrawing substituent, which could deactivate the ring toward electrophilic substitution compared to the bromine in the target compound.

Comparative Data Table

Hydrogen-Bonding and Crystallographic Behavior

- Hydrogen Bonding: The ketone group in the target compound and Compound A can act as hydrogen-bond acceptors, while amino groups in Compounds B and C serve as donors. Graph set analysis (as per Etter’s formalism ) could reveal distinct packing motifs, with the nitrile group further influencing crystal lattice stability.

Biologische Aktivität

4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H8BrN

- Molecular Weight : 232.09 g/mol

- CAS Number : 1260013-61-3

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported that compounds with similar structures displayed IC50 values in the low micromolar range against human cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.2 |

| A549 (lung cancer) | 4.8 |

| HeLa (cervical cancer) | 3.9 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both bacterial and fungal strains. A notable study reported minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL for various bacterial species.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

| Candida albicans | 20 |

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme implicated in cancer metabolism .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

- Protein Binding : It binds to target proteins and modulates their activity, which may lead to changes in cellular signaling pathways.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- Pancreatic Cancer Study : A study demonstrated that derivatives of this compound significantly reduced tumor growth in pancreatic cancer models through apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Another investigation revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.